molecular formula C8H7N3 B080377 1-Phenyl-1H-1,2,4-triazole CAS No. 13423-60-4

1-Phenyl-1H-1,2,4-triazole

Cat. No.: B080377
CAS No.: 13423-60-4
M. Wt: 145.16 g/mol
InChI Key: CGRLXLHYYDSTKR-UHFFFAOYSA-N
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Description

1-Phenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. The phenyl group attached to the triazole ring enhances its chemical properties and potential applications. This compound is known for its versatility in various fields, including organic synthesis, pharmaceuticals, and materials science.

Mechanism of Action

Target of Action

1-Phenyl-1H-1,2,4-triazole is a type of triazole compound . Triazole compounds are important organic systems with excellent electronic properties, which have diagnostic potential in the fields of organic electronics and organic photovoltaics . They are known to interact with various targets, depending on their specific structure and functional groups . .

Mode of Action

The mode of action of this compound involves the transformation between the enol and keto forms after excited-state proton transfer . This process is facilitated by two S1/S0 conical intersections with distinct proton transfer (ESIPT-I and ESIPT-II) involved . The ESIPT-I reaction was found to be more favorable to occur than the ESIPT-II process .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its excited-state proton transfer . This process leads to the transformation between the enol and keto forms of the compound

Pharmacokinetics

It is known that the pharmacokinetics of triazole compounds can be influenced by their chemical structure and functional groups .

Result of Action

The result of the action of this compound involves the transformation between the enol and keto forms after excited-state proton transfer . This process leads to the decay of the excited state to the ground state via the S1S0-1 conical intersection, which involves the ESIPT-I process . The ESIPT-involved efficient deactivation pathway could be partially responsible for the decrease in fluorescence emission .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with suitable electrophiles. Another method is the cycloaddition reaction of nitriles with reactive cumulenes . Microwave irradiation has also been employed to enhance the efficiency of these reactions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale cycloaddition reactions. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods prioritize cost-effectiveness and scalability to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the triazole ring, leading to the formation of dihydro derivatives.

    Substitution: Substitution reactions, especially at the nitrogen atoms, are common.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazoles, which have enhanced biological and chemical properties. These derivatives are often used in pharmaceuticals and materials science .

Scientific Research Applications

Chemistry

1-Phenyl-1H-1,2,4-triazole serves as a crucial building block in organic synthesis. It facilitates the creation of complex molecules through various chemical reactions:

Reaction Type Description Common Reagents
OxidationForms derivatives through oxidation.Hydrogen peroxide, potassium permanganate
ReductionModifies the triazole ring.Sodium borohydride, lithium aluminum hydride
SubstitutionAlters nitrogen atoms in the ring.Alkyl halides, acyl chlorides

This compound's ability to undergo these reactions allows for the synthesis of numerous derivatives with enhanced biological and chemical properties.

Biology

The biological activities of this compound are significant:

  • Antimicrobial Activity : Exhibits efficacy against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against various pathogens .
  • Antifungal Properties : Inhibits ergosterol biosynthesis in fungi, disrupting cell wall formation .
  • Anticancer Activity : Derivatives have shown potential in inhibiting steroid sulfatase (STS), a target for breast cancer treatment. For instance, sulfamoylated derivatives demonstrated an IC50 value of 0.21 nM in MCF-7 cells .

Medicine

In medicinal chemistry, this compound serves as a core structure in developing various drugs:

Drug Type Examples Target Diseases
AntifungalItraconazoleFungal infections
AnticancerLetrozoleBreast cancer
AntiviralRibavirinViral infections

The compound's incorporation into clinically relevant drugs underscores its importance in therapeutic applications.

Industry

In industrial applications, this compound is utilized for producing polymers and dyes with specialized properties. Its stability and reactivity make it suitable for developing materials used in coatings and other industrial products.

Study on Anticancer Activity

A notable study focused on sulfamoylated derivatives of this compound as potent STS inhibitors. The most active compound exhibited an IC50 value of 0.21 nM in MCF-7 cells, significantly outperforming existing treatments like Irosustat .

Study on Antimicrobial Efficacy

Research demonstrated that derivatives of this compound showed excellent antibacterial activity against pathogens such as E. coli and S. aureus. The compounds displayed MIC values comparable to established antibiotics .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-1H-1,2,4-triazole stands out due to its phenyl group, which enhances its stability and reactivity. This unique structure allows for a broader range of applications compared to other triazole isomers .

Biological Activity

1-Phenyl-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered significant attention in scientific research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and applications in various fields, supported by data tables and case studies.

Target of Action
this compound primarily interacts with various enzymes and receptors within biological systems. Its mechanism often involves the transformation between enol and keto forms after excited-state proton transfer, impacting biochemical pathways significantly.

Mode of Action
The compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes critical for cellular processes.
  • Binding Interactions : The compound binds to biomolecules, altering their function and activity .

Pharmacological Properties

This compound demonstrates a wide range of pharmacological activities:

  • Antimicrobial Activity : Exhibits significant effects against both Gram-positive and Gram-negative bacteria. Studies show minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against various pathogens .
  • Antifungal Properties : The compound inhibits ergosterol biosynthesis in fungi, disrupting cell wall formation and demonstrating effectiveness against several fungal strains .
  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit steroid sulfatase (STS), a target for breast cancer treatment. For instance, compounds developed from this scaffold showed improved IC50 values compared to existing treatments .

Case Studies

  • Sulfamoylated Derivatives : A study highlighted the development of sulfamoylated derivatives of 1-phenyl-1H-1,2,3-triazole as potent STS inhibitors. The most active compound demonstrated an IC50 value of 0.21 nM in MCF-7 cells, significantly outperforming the reference drug Irosustat .
  • Toxicity and Cytokine Release : In a study assessing toxicity and cytokine release in peripheral blood mononuclear cells (PBMC), derivatives showed low toxicity (viability between 94.71% and 96.72%) while influencing cytokine levels like TNF-α and IL-6 .

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key findings:

Compound TypeAntimicrobial ActivityAnticancer ActivityOther Activities
This compound High (MIC: 0.12 - 1.95 µg/mL)Significant (STS inhibition)Antifungal, Anti-inflammatory
1,2,3-Triazole Derivatives ModerateVariableAntiviral
Other Triazole Derivatives HighModerateAnticonvulsant

Properties

IUPAC Name

1-phenyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-7-9-6-10-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRLXLHYYDSTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158603
Record name 1H-1,2,4-Triazole, 1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13423-60-4
Record name 1-Phenyl-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13423-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using the general procedure, 1,2,4-triazole (0.069 g, 1.00 mmol) was coupled with iodobenzene (134 μL, 1.20 mmol) using CuI (9.5 mg, 0.050 mmol, 5.0 mol %), K3PO4 (2.1 mmol), trans-N,N′-dimethyl-1,2-cyclohexanediamine (16 μL, 0.10 mmol, 10 mol %) and dimethylformamide (1.0 mL) to give the crude product. Column chromatography (2×15 cm, hexane:ethyl acetate 3:1) provided 0.135 g (93% yield) of the product as a white solid. 1H NMR (400 MHz, CDCl3): δ 8.58 (s, 1H), 8.10 (s, 1H), 7.66 (m, 2H), 7.47 (m, 2H), 7.37 (m, 1H).
Quantity
0.069 g
Type
reactant
Reaction Step One
Quantity
134 μL
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
2.1 mmol
Type
reactant
Reaction Step Three
Quantity
16 μL
Type
reactant
Reaction Step Four
Name
CuI
Quantity
9.5 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven
Yield
93%

Synthesis routes and methods II

Procedure details

Operating protocol A (82° C., 24 hours) was followed using 117 mg of Chxn-Py-Al (0.4 mmoles), 336 μl of iodobenzene (3 mmoles), 138 mg of 1,2,4-triazole (2 mmoles), 1.042 g of caesium carbonate (3.2 mmoles) and 1.2 ml of DMF.
[Compound]
Name
Chxn-Py-Al
Quantity
117 mg
Type
reactant
Reaction Step One
Quantity
336 μL
Type
reactant
Reaction Step Two
Quantity
138 mg
Type
reactant
Reaction Step Three
Name
caesium carbonate
Quantity
1.042 g
Type
reactant
Reaction Step Four
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Following General Procedure A (90° C., 30 hours), 1H-[1,2,4]triazole (104 mg, 1.5 mmol) is coupled with iodo-benzene (112 μL, 1.0 mmol). The crude brown oil is purified by flash chromatography on silica gel (eluent: dichloromethane/hexanes=50/50) to provide 120 mg (83% isolated yield) of the desired product as a light yellow solid.
Quantity
104 mg
Type
reactant
Reaction Step One
Quantity
112 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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